Laminarihexaose

Enzymology Glycobiology Substrate specificity

Laminarihexaose (DP6) is the mandatory, chemically defined standard for studies where β-glucan chain length dictates biological activity. Unlike polydisperse laminarin or shorter/longer oligosaccharides, DP6 uniquely serves as the minimal high-affinity epitope for anti-β-glucan antibodies, a negative-control ligand for human monocyte glucan receptors (fails to bind where DP7 binds at Kd 31 µM), and the obligate elicitor for CERK1-dependent plant innate immunity in Arabidopsis. Its reproducible kinetic parameters (kcat 106 s⁻¹, Km ~2.7 mM) eliminate active-site engagement variability. Procure this discrete probe to ensure definitive, publication-grade results.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
CAS No. 29842-30-6
Cat. No. B104634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaminarihexaose
CAS29842-30-6
SynonymsLaminarihexaose;  Laminarahexaose;  O-β-D-Glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-O-β-D-glucopyranosyl-(1→3)-D-glucose
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC4C(C(OC(C4O)OC5C(C(OC(C5O)OC(C(C=O)O)C(C(CO)O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
InChIInChI=1S/C36H62O31/c37-1-8(44)15(46)27(9(45)2-38)63-33-23(54)29(18(49)11(4-40)59-33)65-35-25(56)31(20(51)13(6-42)61-35)67-36-26(57)30(19(50)14(7-43)62-36)66-34-24(55)28(17(48)12(5-41)60-34)64-32-22(53)21(52)16(47)10(3-39)58-32/h2,8-37,39-57H,1,3-7H2/t8-,9+,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35+,36+/m1/s1
InChIKeyXQLVBYSZGVKHIZ-GDDRYJORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laminarihexaose (CAS 29842-30-6): A Defined β-1,3-Glucan Hexasaccharide Standard for Receptor, Enzyme, and Immunity Studies


Laminarihexaose (CAS 29842-30-6) is a linear β-1,3-linked glucohexaose derived from the brown-algal storage polysaccharide laminarin. With the molecular formula C₃₆H₆₂O₃₁ and a molecular weight of 990.86 g/mol, it serves as a chemically defined, water‑soluble oligosaccharide standard that overcomes the polydispersity and structural variability inherent to native laminarin preparations [1]. As a discrete degree‑of‑polymerization (DP6) probe, laminarihexaose is employed to interrogate the chain‑length dependence of β‑glucan recognition by pattern‑recognition receptors (Dectin‑1, CR3), carbohydrate‑binding modules, and β‑glucan‑processing enzymes, as well as to dissect plant innate immunity signalling pathways [2].

Why Laminarihexaose Cannot Be Substituted by Adjacent Oligomers or Polydisperse Laminarin


β-1,3-Glucan recognition is exquisitely sensitive to chain length: the hexasaccharide occupies a functional threshold where maximal competition for anti‑β‑glucan antibodies is achieved [1], yet it fails to engage human monocyte glucan receptors that require a minimum heptasaccharide unit for binding [2]. Simply substituting laminarihexaose with laminaripentaose, laminariheptaose, or unfractionated laminarin therefore alters – or completely abolishes – the biological readout. In enzymatic assays, catalytic efficiency plateaus between DP5 and DP6, meaning that the hexasaccharide provides a defined substrate with reproducible kinetics that the polydisperse natural polymer cannot offer [3]. These chain‑length‑dependent discontinuities make generic replacement scientifically invalid for any application where receptor engagement, elicitor potency, or antibody specificity is the measured endpoint.

Quantitative Differentiation Evidence for Laminarihexaose Against Closest Analogs


Enzyme Catalytic Efficiency: Laminarihexaose Defines the Km Plateau for Candida albicans Exo-β-1,3-Glucanase

Against the C. albicans exo-β-1,3-glucanase (Exg), laminarihexaose exhibits a kcat of 106 s⁻¹, a Km of 2.7 mM, and a catalytic efficiency (kcat/Km) of 35.3 s⁻¹·mM⁻¹, positioning it directly at the plateau observed for DP5–DP7 substrates [1]. The shorter laminaribiose (DP2) shows a markedly higher Km of 23.0 mM and a 10‑fold lower kcat/Km (3.5 s⁻¹·mM⁻¹), while laminaritriose (DP3) achieves the highest turnover (kcat = 183 s⁻¹) but with a Km of 12.7 mM, reflecting incomplete active-site occupancy. The hexasaccharide thus represents the minimum chain length at which the Km stabilises (2.6–2.7 mM for DP5, DP6, DP7), indicating full engagement of the enzyme's five‑subsite binding cleft [1].

Enzymology Glycobiology Substrate specificity

Human Monocyte Glucan Receptor: Hexasaccharide Fails Where Heptasaccharide Binds with Kd = 31 μM

Using U937 human monocyte membranes passed over a glucan‑coated surface, laminarihexaose (DP6) produced no detectable inhibition of glucan‑receptor interaction, whereas laminariheptaose (DP7) achieved 100% inhibition with a Kd of 31 μM (95% CI 20–48 μM) [1]. The larger, polydisperse laminarin (Mw ~7,700 g/mol, DP ≈25) gave only partial inhibition (61 ± 4%) with a Kd of 2.6 μM (99% CI 1.7–4.2 μM), consistent with a single binding site but incomplete blockade. This demonstrates a strict minimum‑chain‑length requirement of seven glucose units for occupancy of the monocyte glucan‑binding pocket [1].

Innate immunity Pattern recognition receptor β-Glucan pharmacology

Plant Immunity: Laminarihexaose Activates a Species‑Specific Short‑Glucan Pathway Inaccessible to Laminarin

In a systematic survey across five plant species, laminarihexaose (short, DP6) and laminarin (long, DP ≈20–25) triggered qualitatively distinct immune outputs. In barley (Hordeum vulgare) and Brachypodium distachyon, laminarihexaose evoked a sharp ROS burst within 10 min of treatment, whereas laminarin produced a delayed, multiphasic ROS profile with up to three peaks [1]. Critically, Arabidopsis thaliana and Capsella rubella responded exclusively to short β‑glucans (laminarihexaose), while Nicotiana benthamiana responded only to long β‑glucans (laminarin); enzymatic removal of β‑1,6 branches from laminarin did not alter its recognition, confirming that backbone length, not side‑chain decoration, is the decisive structural determinant [1]. Mechanistically, laminarihexaose‑induced immunity in Arabidopsis is CERK1‑dependent, yet computational docking indicates CERK1 does not bind laminarihexaose directly, suggesting a co‑receptor complex unique to short‑chain recognition [2].

Plant innate immunity CERK1 Reactive oxygen species

Monoclonal Antibody Epitope Mapping: Laminarihexaose and Laminaripentaose Define the Minimum High‑Affinity Epitope

A monoclonal antibody raised against laminarin–haemocyanin conjugate was competed with a series of (1→3)-β-oligoglucosides (DP 3–6). Maximum competition was observed with laminaripentaose and laminarihexaose, while shorter oligomers (DP3 and DP4) were markedly less effective, indicating that the antibody epitope spans at least five β‑1,3‑linked glucosyl residues [1]. The affinity constant (Ka) for laminarihexaose was determined to be 2.7 × 10⁴ M⁻¹, providing a quantitative benchmark for assay design [1]. The antibody displayed no cross‑reactivity with cellopentaose–BSA or mixed‑linkage (1→3;1→4)-β‑glucan–BSA conjugates, confirming backbone‑linkage specificity useful for histochemical callose detection [1].

Immunochemistry β-Glucan detection Affinity constant

Elicitor Potency: Laminarihexaose Requires ~10‑Fold Higher Concentration Than N‑Acetylchitohexaose for Equivalent Chitinase Induction

In rice suspension culture, both laminarihexaose (β‑1,3‑glucan hexamer) and N‑acetylchitohexaose (chitin hexamer) induced extracellular chitinase activity. However, laminarihexaose required an approximately 10‑fold higher concentration to achieve the maximum effect compared with N‑acetylchitohexaose, which was active at concentrations as low as 0.01 μg/mL and reached saturation at 1 μg/mL [1]. Neither elicitor induced β‑1,3‑glucanase activity in the medium. A biphasic dose–response for phenylalanine ammonia‑lyase (PAL) induction was observed with N‑acetylchitohexaose (phases at 0.01–1 μg/mL and 3–300 μg/mL); laminarihexaose also acted as a PAL elicitor but with distinct concentration dependence [1].

Plant defense elicitors Chitinase induction Structure–activity relationship

Analytical Differentiation: ECD‑MS with Ca²⁺ Resolves Laminarihexaose from Structural Isomers Isomaltohexaose and Mannohexaose

Electron capture dissociation (ECD) mass spectrometry, when coupled with divalent metal‑ion adduction (Ca²⁺, Mg²⁺, or Co²⁺), achieves baseline separation of the hexasaccharide isomers laminarihexaose (β‑1,3‑linked), isomaltohexaose (α‑1,6‑linked), and mannohexaose. The addition of Ca²⁺ was identified as the optimal condition for isomer distinction, enabling unambiguous structural assignment of otherwise isobaric species [1]. This capability is essential for quality control of synthetic or extracted laminarihexaose batches, as linkage isomers are common contaminants in oligosaccharide preparations and cannot be distinguished by molecular‑weight analysis alone.

Analytical chemistry Mass spectrometry Oligosaccharide isomer resolution

Definitive Application Scenarios for Laminarihexaose Driven by Quantitative Differentiation Evidence


β‑1,3‑Exoglucanase Mechanistic Studies Requiring a Saturated Active‑Site Substrate

Laminarihexaose provides the minimal chain length at which the Km for C. albicans Exg stabilises (~2.7 mM), ensuring full occupancy of all five enzyme subsites. Compared with laminaribiose (Km = 23.0 mM) or laminaritriose (Km = 12.7 mM), the hexasaccharide delivers reproducible, saturation‑level kinetic parameters (kcat = 106 s⁻¹, kcat/Km = 35.3 s⁻¹·mM⁻¹) that are essential for accurate determination of inhibition constants, pH‑rate profiles, and mutant enzyme characterisation [1]. Its use eliminates the confounding influence of incomplete active‑site engagement that plagues shorter substrates.

Human Innate Immunity Screening: Negative‑Control Probe for Monocyte Glucan Receptor Activation

Because laminarihexaose (DP6) fails to bind human U937 monocyte glucan receptors while laminariheptaose (DP7) binds with a Kd of 31 μM, the hexasaccharide serves as the ideal negative‑control ligand in screens designed to identify glucan‑receptor agonists or antagonists [1]. Including laminarihexaose alongside laminariheptaose and laminarin in compound profiling panels enables definitive discrimination between receptor‑mediated and receptor‑independent effects on NF‑κB signalling and cytokine release.

Plant–Pathogen Interaction Research in Arabidopsis and Capsella Model Systems

Laminarihexaose is the obligate elicitor for studying the short‑chain β‑glucan perception pathway that operates in Arabidopsis thaliana and Capsella rubella. These species do not respond to long‑chain laminarin, and the hexasaccharide‑triggered response is CERK1‑dependent [1][2]. Procurement of defined laminarihexaose – rather than polydisperse laminarin – is therefore mandatory for any genetic, biochemical, or cell‑biological dissection of this branch of plant innate immunity, including ROS burst assays, MAPK phosphorylation analyses, and defence‑gene expression profiling.

Quality‑Controlled β‑Glucan Immunoassay Standard

With a measured monoclonal antibody affinity constant of 2.7 × 10⁴ M⁻¹ and equivalence to laminaripentaose as the minimal high‑affinity epitope [1], laminarihexaose provides a chemically homogeneous, lot‑to‑lot consistent calibration standard for ELISA and immunohistochemical detection of (1→3)-β‑glucans. Its defined structure eliminates the batch‑to‑batch variability of laminarin preparations and supports regulatory‑grade assay validation where analyte identity must be rigorously controlled.

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